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Compound of Interest

Compound Name: Rubraxanthone

Cat. No.: B1241749

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Rubraxanthone, a xanthone derivative isolated from plants of the Guttiferae family. The
information presented herein is intended to serve as a valuable resource for researchers and
professionals involved in natural product chemistry, drug discovery, and analytical sciences.
This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS)
data, outlines the experimental protocols utilized for their acquisition, and includes a workflow
for the general process of natural product characterization.

Spectroscopic Data

The structural elucidation of Rubraxanthone has been accomplished through various
spectroscopic techniques. The following tables summarize the key quantitative data obtained
from 1H NMR, 13C NMR, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy,
providing a detailed map of the molecule's chemical environment.

Table 1: 1H NMR Spectroscopic Data for Rubraxanthone
(500 MHz, CDCI:5)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

4 6.72 s

S 6.21 d 20

7 6.11 d 20
1-OH 13.52 s

2-OCHs 3.40 s

1 4.07 d 70

2 5.20 t 70

4 1.98 t 70

S 2.05 t 70

6 5.01 t 70
3'-CHs 1.81 s

7'-CHs 1.55 s

8 1.52 s

s: singlet, d: doublet, t: triplet

Table 2: 13C NMR Spectroscopic Data for
Rubraxanthone (125 MHz, CDCI3)
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Position Chemical Shift (6, ppm)
1 161.5
2 102.5
3 163.5
4 92.1
4a 155.8
5 96.8
5a 154.8
6 164.7
7 143.8
8 137.5
8a 111.0
9 181.9
9a 103.5
10a 108.5
2-OCHs 62.0
1 21.4
2 121.9
3 132.0
4' 39.7
5' 26.5
6' 123.8
7 131.5
3'-CHs 16.3
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7'-CHs

17.6

25.6

Table 3: HMIBC Carrelations for Rubraxanthone[1]

Proton Correlated Carbons (Position)
H-4 (5 6.72) C-2, C-3, C-4a, C-9a

H-5 (5 6.21) C-6, C-7, C-5a, C-8a

H-7 (5 6.11) C-5, C-6, C-8, C-8a
2-OCHs (8 3.40) C-2

H-1' (5 4.07) C-7,C-8, C-8a, C-2', C-3
H-2' (5 5.20) C-4', C-3-CHs

H-4' (5 1.98) C-2', C-3, C-5', C-6'

H-5' (5 2.05) c-3,C-4,C-6,C-7

H-6' (5 5.01) C-5, C-7', C-7'-CHs, C-8'
3-CHs (5 1.81) C-2', C-3, C-4'

7'-CHs (0 1.55) c-6', C-7', C-8

8' (5 1.52) C-6', C-7', C-7-CHs

Table 4: Mass Spectrometry Data for Rubraxanthone

m/z Interpretation

410 [M]* (Molecular lon)

341 [M - CsHo]* (Loss of a prenyl unit)

299 [M - CsHis]* (Loss of the geranyl side chain)

Experimental Protocols
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The spectroscopic data presented in this guide were obtained using standard analytical
methodologies. While specific instrumental parameters can vary, the following provides a
general overview of the protocols typically employed for the analysis of xanthones like
Rubraxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A few milligrams of purified Rubraxanthone are dissolved in an
appropriate deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR
tube.

e Instrumentation: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer,
such as a 500 MHz instrument.

e 1D NMR (*H and 3C): Standard pulse sequences are used for acquiring proton and carbon-
13 spectra. For *H NMR, key parameters include a sufficient number of scans to obtain a
good signal-to-noise ratio, a spectral width covering the expected chemical shift range of
protons in the molecule, and a relaxation delay that allows for full relaxation of the protons
between scans. For 33C NMR, a proton-decoupled sequence is typically used to simplify the
spectrum and enhance sensitivity.

« 2D NMR (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton
couplings, revealing which protons are adjacent to each other in the molecular structure.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-
bond correlations between protons and carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range
(typically 2-3 bond) correlations between protons and carbons, which is crucial for
connecting different parts of the molecular structure and assigning quaternary carbons.
The experiment is often optimized for a range of coupling constants (e.g., 5-10 Hz) to
detect a wider range of correlations.

Mass Spectrometry (MS)
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o Sample Introduction: The purified sample is introduced into the mass spectrometer, often via
a direct insertion probe or after separation by gas chromatography (GC) or liquid
chromatography (LC).

« lonization: Electron lonization (El) is a common technique for the analysis of relatively
volatile and thermally stable compounds like xanthones. In El, the sample is bombarded with
a high-energy electron beam, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Data Analysis: The resulting mass spectrum shows the relative abundance of different ions.
The molecular ion peak provides the molecular weight of the compound, and the
fragmentation pattern offers valuable clues about its structure.

Workflow Visualization

The process of identifying and characterizing a natural product like Rubraxanthone follows a
systematic workflow. The diagram below illustrates the key stages, from the initial extraction to
the final structure elucidation.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1241749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Extraction & Isolation

Plant Material
(e.g., Garcinia sp.)

Solvent Extraction

Crude Extract

Chromatographic Fractionation
(e.g., Column Chromatography)

Pure Rubraxanthone

Spectroscopic Analysis

NMR Spectroscopy
(1D & 2D)

Mass Spectrometry (MS)

rture Elucidation

Data Interpretation

Structure Determination

Click to download full resolution via product page

Caption: General workflow for the isolation and structural elucidation of Rubraxanthone.
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This guide provides a foundational understanding of the spectroscopic characteristics of
Rubraxanthone. For more in-depth analysis and specific applications, researchers are
encouraged to consult the primary literature and utilize the data presented here as a reference.

 To cite this document: BenchChem. [Spectroscopic Profile of Rubraxanthone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241749#spectroscopic-data-of-rubraxanthone-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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